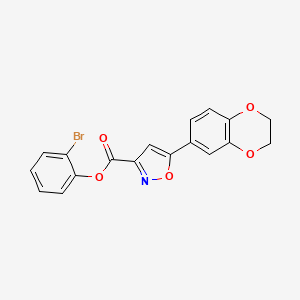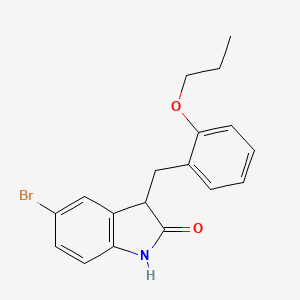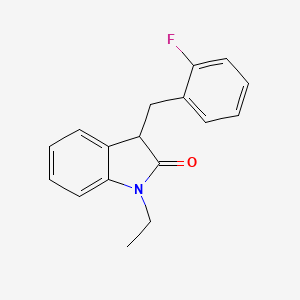methanone](/img/structure/B11352123.png)
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La [(5-chloro-3-méthyl-1-benzofuran-2-yl)méthanone]4-(1,3-benzothiazol-2-yl)pipéridin-1-yle est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé présente un cycle benzothiazole, un cycle pipéridine et un cycle benzofurane, ce qui en fait une molécule multiforme à la réactivité chimique diverse.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la [(5-chloro-3-méthyl-1-benzofuran-2-yl)méthanone]4-(1,3-benzothiazol-2-yl)pipéridin-1-yle implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires benzothiazole et benzofurane, suivie de leur couplage avec la pipéridine dans des conditions spécifiques. Les réactifs courants utilisés dans ces réactions comprennent des agents halogénants, des agents oxydants et des catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, notamment des réacteurs à flux continu et des systèmes de synthèse automatisés. Ces méthodes garantissent un rendement et une pureté élevés du produit final, ce qui le rend adapté à diverses applications dans la recherche et l'industrie.
Analyse Des Réactions Chimiques
Types de réactions
La [(5-chloro-3-méthyl-1-benzofuran-2-yl)méthanone]4-(1,3-benzothiazol-2-yl)pipéridin-1-yle subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, ce qui conduit à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des cycles benzofurane et benzothiazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : permanganate de potassium, trioxyde de chrome.
Agents réducteurs : borohydrure de sodium, hydrure d'aluminium et de lithium.
Catalyseurs : palladium sur carbone, oxyde de platine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner diverses cétones et acides carboxyliques, tandis que la réduction peut produire des alcools et des amines.
Applications de recherche scientifique
La [(5-chloro-3-méthyl-1-benzofuran-2-yl)méthanone]4-(1,3-benzothiazol-2-yl)pipéridin-1-yle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de ses caractéristiques structurales uniques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux de pointe et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action de la [(5-chloro-3-méthyl-1-benzofuran-2-yl)méthanone]4-(1,3-benzothiazol-2-yl)pipéridin-1-yle implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes impliquées font l'objet de recherches en cours.
Applications De Recherche Scientifique
2-[1-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in treating diseases where benzofuran and benzothiazole derivatives have shown efficacy.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 2-[1-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Composés similaires
[(5-chloro-3-méthyl-1-benzofuran-2-yl)méthanone]4-(1,3-benzothiazol-2-yl)pipéridin-1-yle : partage des similitudes structurales avec d'autres dérivés de benzothiazole et de benzofurane.
Acétoacétate d'éthyle : Un autre composé avec un cycle benzofurane, utilisé dans diverses applications de synthèse organique.
Unicité
L'unicité de la [(5-chloro-3-méthyl-1-benzofuran-2-yl)méthanone]4-(1,3-benzothiazol-2-yl)pipéridin-1-yle réside dans sa combinaison de trois systèmes cycliques distincts, ce qui confère une réactivité chimique unique et un potentiel d'applications diverses.
Propriétés
Formule moléculaire |
C22H19ClN2O2S |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-chloro-3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C22H19ClN2O2S/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3 |
Clé InChI |
FWTIEVWTPUHINH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzylsulfonyl)piperidin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11352071.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11352073.png)
![3-[4-(cyclopentyloxy)benzyl]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11352079.png)
![N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11352082.png)
![3-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11352084.png)


![Diethyl 3-methyl-5-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11352094.png)

![N-(2,5-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352106.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11352124.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11352131.png)
![5-(3-bromophenyl)-6-(1-hydroxy-2-methylpropan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11352141.png)
